molecular formula C24H21N3O3 B3833436 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No. B3833436
M. Wt: 399.4 g/mol
InChI Key: JNXSFMMEOIHDEK-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and is known for its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.

Mechanism Of Action

The mechanism of action of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide involves its ability to inhibit the activity of specific enzymes, such as FAS and AChE. Inhibition of these enzymes leads to downstream effects that can be beneficial in the treatment of various diseases.

Biochemical And Physiological Effects

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects. Inhibition of FAS leads to decreased levels of fatty acid synthesis, which can decrease cell proliferation and increase apoptosis in cancer cells. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide in lab experiments is its specificity for certain enzymes, such as FAS and AChE. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide may have off-target effects on other enzymes or pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide. One area of interest is in the development of more potent and selective inhibitors of FAS and AChE. Another area of research is in the identification of other enzymes or pathways that may be affected by 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide, which can lead to the discovery of new therapeutic targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide can help to optimize dosing regimens and improve its efficacy in clinical settings.

Scientific Research Applications

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is in the treatment of cancer. Studies have shown that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide inhibits the activity of an enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS leads to decreased cell proliferation and increased apoptosis, making 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide a promising candidate for cancer therapy.
Another area of research is in the treatment of Alzheimer's disease. 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenoxybenzylidene)benzohydrazide has been shown to inhibit the activity of an enzyme called acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23-13-6-14-27(23)20-9-5-8-19(16-20)24(29)26-25-17-18-7-4-12-22(15-18)30-21-10-2-1-3-11-21/h1-5,7-12,15-17H,6,13-14H2,(H,26,29)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXSFMMEOIHDEK-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxopyrrolidin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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